1-(4-Iodophenyl)pyrrole
Overview
Description
“1-(4-Iodophenyl)pyrrole” is a chemical compound with the molecular formula C10H8IN . It is a pyrrole derivative where the pyrrole ring is substituted at position 1 by a 4-iodophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)pyrrole” can be represented as a pyrrole ring substituted at position 1 by a 4-iodophenyl group . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
“1-(4-Iodophenyl)pyrrole” is a chemical compound with the molecular formula C10H8IN . It’s a cream to brown powder with a melting point between 124.5-133.5°C . This compound is available from Thermo Scientific Chemicals .
Pyrrole derivatives, such as “1-(4-Iodophenyl)pyrrole”, have been highlighted for their applications in various fields, including drug discovery, material science, and catalysis . Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . Its importance in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, making it a valuable tool for drug design and development .
The synthesis of pyrrole derivatives has been a crucial area for research, with various conventional and modern approaches being used to acquire a series of pyrrole scaffolds . These methods include the use of metals, nanomaterials, and complex heterogeneous catalysed methods . Special emphasis has been given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .
Safety And Hazards
Future Directions
Pyrrole and its derivatives have been the focus of numerous research studies due to their diverse biological activities and their presence in many natural products . Therefore, “1-(4-Iodophenyl)pyrrole” and similar compounds may continue to be of interest in future research, particularly in the fields of medicinal chemistry and material science.
properties
IUPAC Name |
1-(4-iodophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURNAZHVQDQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919037 | |
Record name | 1-(4-Iodophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)pyrrole | |
CAS RN |
92636-36-7 | |
Record name | 92636-36-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Iodophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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